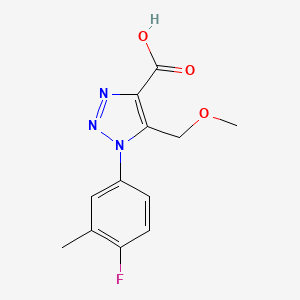
1-(4-fluoro-3-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(4-fluoro-3-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12FN3O3 and its molecular weight is 265.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluoro-3-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluoro-3-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
This compound can be involved in the synthesis of complex molecules through reactions such as cyclocondensation and nucleophilic aromatic substitution. For instance, compounds with similar structures have been synthesized to explore their crystal structure and molecular interactions, highlighting the potential of such compounds in material science and structural chemistry (Xu Liang, 2009).
Fluorescence Studies
Derivatives of this compound have been utilized in the development of novel fluorophores for biomedical analysis. These fluorophores exhibit strong fluorescence across a wide pH range, making them suitable for use as fluorescent labeling reagents in various analytical and diagnostic applications (Junzo Hirano et al., 2004).
Anticonvulsant Activity
Specific derivatives have demonstrated pronounced anticonvulsant activity, surpassing that of established drugs. This indicates the potential of such compounds in the development of new therapeutic agents for the treatment of epilepsy and related neurological disorders (L. Perekhoda, 2015).
Antibacterial Activity
Triazole analogues, including those related to the compound of interest, have shown significant antibacterial activity against various human pathogenic bacteria. This suggests their utility in developing new antibacterial agents to combat resistant strains of bacteria (A. Nagaraj et al., 2018).
Imaging and Diagnostic Applications
Some triazole derivatives have been evaluated as potential positron emission tomography (PET) radioligands for imaging specific enzymes in the brain. This highlights the role of such compounds in advancing neuroimaging techniques and understanding neuroinflammatory processes (S. Shrestha et al., 2018).
Sensing Applications
Certain derivatives have been applied as fluorescent probes for sensing pH and metal cations, showcasing the versatility of triazole compounds in the development of sensitive and selective sensors for environmental and biological monitoring (K. Tanaka et al., 2001).
Safety And Hazards
The safety and hazards of a compound depend on its specific structure and properties. Without specific information on “1-(4-fluoro-3-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid”, it’s difficult to provide accurate safety information. However, like all chemicals, it should be handled with care, following appropriate safety protocols2.
Future Directions
The study of organic compounds is a vast and active field of research. New compounds with unique properties are constantly being synthesized and studied for potential applications in various fields. The compound you mentioned could potentially be a subject of future research, depending on its properties and potential applications1.
Please note that this is a general analysis based on the components of the compound you mentioned. For a comprehensive analysis of a specific compound, more detailed information or studies would be needed.
properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3/c1-7-5-8(3-4-9(7)13)16-10(6-19-2)11(12(17)18)14-15-16/h3-5H,6H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMMIPPSTWTWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)COC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluoro-3-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522512.png)
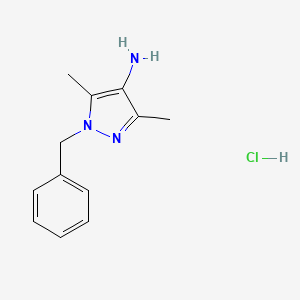
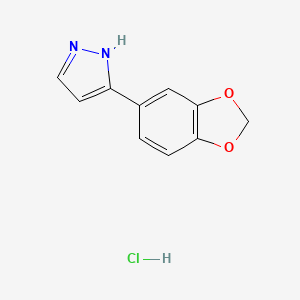
![1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1522516.png)
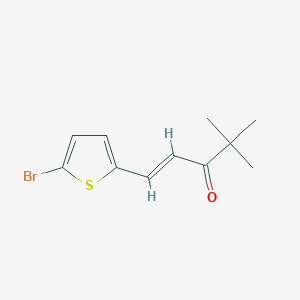
![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522520.png)
![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522521.png)
![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine](/img/structure/B1522522.png)
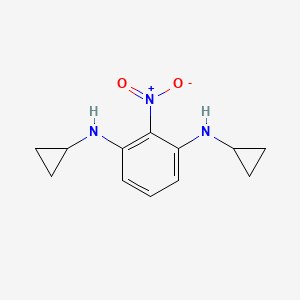
![2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B1522527.png)
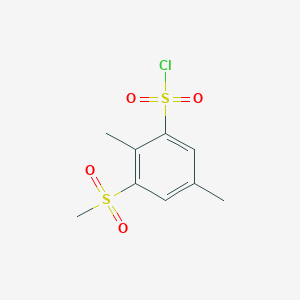
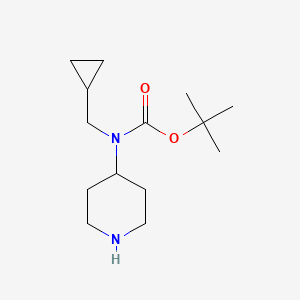
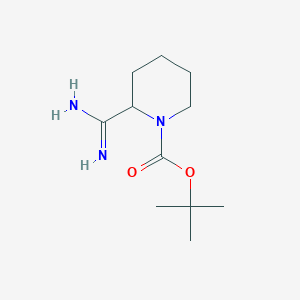
![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate](/img/structure/B1522535.png)